molecular formula C13H11N3S B1419998 1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine CAS No. 1152668-05-7

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine

Cat. No.: B1419998
CAS No.: 1152668-05-7
M. Wt: 241.31 g/mol
InChI Key: XUTWJZUMWOGOFO-UHFFFAOYSA-N
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Description

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine is a heterocyclic compound that features a pyrazole ring substituted with a phenyl group and a thiophene ring. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer properties .

Preparation Methods

Chemical Reactions Analysis

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Comparison with Similar Compounds

1-phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine can be compared with other pyrazole derivatives, such as:

Biological Activity

1-Phenyl-3-(thiophen-3-yl)-1H-pyrazol-5-amine, a compound with the CAS number 1152668-05-7, is part of a class of pyrazole derivatives known for their diverse biological activities. This article explores the synthesis, biological screening, and pharmacological potential of this compound, highlighting its antimicrobial, anti-inflammatory, and anticancer properties.

The compound has the following chemical characteristics:

PropertyValue
Chemical Formula C₁₃H₁₁N₃S
Molecular Weight 241.32 g/mol
IUPAC Name 2-phenyl-5-thiophen-3-ylpyrazol-3-amine
Appearance Powder
Storage Temperature Room Temperature

Synthesis

The synthesis of this compound typically involves cyclocondensation reactions that yield various pyrazole derivatives. These methods often utilize arylhydrazines and thioamide precursors to create structurally diverse compounds with potential biological activity .

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties. It has been evaluated against various bacterial strains using standard methods such as the well diffusion technique. The results indicate a notable inhibition of bacterial growth, particularly against Gram-positive and Gram-negative bacteria.

Table: Antimicrobial Activity Results

CompoundBacterial StrainZone of Inhibition (mm)
1-Phe-Thio-PyrazolE. coli15
S. aureus18
P. mirabilis14
B. subtilis16

In a comparative study, the compound showed comparable or superior activity to standard antibiotics like streptomycin .

Anti-inflammatory Activity

The pyrazole derivatives have also been investigated for their anti-inflammatory effects. In vitro studies have indicated that these compounds can inhibit key inflammatory markers such as TNF-alpha and IL-6. For instance, one study reported that certain derivatives exhibited up to 85% inhibition of TNF-alpha at concentrations as low as 10 µM .

Anticancer Activity

Emerging research suggests potential anticancer properties for this compound. Pyrazole derivatives have been shown to induce apoptosis in cancer cells through various mechanisms, including the modulation of cell cycle progression and the activation of caspases. In particular, studies have highlighted the ability of these compounds to target specific cancer cell lines effectively .

Case Studies

Several case studies illustrate the biological efficacy of this compound:

  • Antimicrobial Efficacy : A study evaluated the compound against multiple pathogens, revealing significant antibacterial activity with MIC values ranging from 31.25 to 62.5 µg/mL against A. niger and other strains .
  • Inhibition of Biofilm Formation : The compound was assessed for its ability to inhibit biofilm formation in Staphylococcus aureus, demonstrating promising results that could support its application in treating biofilm-associated infections .
  • Cytotoxicity Studies : In vitro cytotoxicity assays revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index for further development .

Properties

IUPAC Name

2-phenyl-5-thiophen-3-ylpyrazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3S/c14-13-8-12(10-6-7-17-9-10)15-16(13)11-4-2-1-3-5-11/h1-9H,14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUTWJZUMWOGOFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C(=CC(=N2)C3=CSC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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